molecular formula C15H14N4O3 B5719616 Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate

Cat. No.: B5719616
M. Wt: 298.30 g/mol
InChI Key: VTSXHNQXTSTMOG-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a 1,3-benzoxazol-2-ylamino group and at the 4-position with a methyl group. The ethyl ester at the 5-position enhances its solubility in organic solvents, making it suitable for synthetic and pharmacological applications.

Properties

IUPAC Name

ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-3-21-13(20)10-8-16-14(17-9(10)2)19-15-18-11-6-4-5-7-12(11)22-15/h4-8H,3H2,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSXHNQXTSTMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include lead tetraacetate, hydrochloric acid, sodium nitrite, and sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aromatic nitriles in isopropanol and zinc bromide can lead to the formation of tetrazole-fused benzoxazoles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

The pyrimidine scaffold is highly modifiable, and substitutions at the 2-, 4-, and 5-positions significantly influence physicochemical and biological properties. Below is a comparison with key analogs:

Compound Name Substituents at Pyrimidine Positions Key Features Similarity Index*
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate (Target) 2: Benzoxazolylamino; 4: Methyl; 5: Ethoxycarbonyl Enhanced aromatic stacking due to benzoxazole; moderate lipophilicity Reference
Ethyl 4-aminopyrimidine-5-carboxylate (CAS 65195-35-9) 2: None; 4: Amino; 5: Ethoxycarbonyl Higher solubility (polar amino group); reduced steric bulk 0.85
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 304693-64-9) 2: Trifluoromethyl; 4: None; 5: Ethoxycarbonyl Electron-withdrawing CF₃ group increases metabolic stability 0.83
Ethyl 4-methylpyrimidine-5-carboxylate (CAS 110960-73-1) 2: None; 4: Methyl; 5: Ethoxycarbonyl Simplest analog; limited bioactivity due to lack of functional groups 0.82
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate (CAS 1022543-36-7) 2: Benzylamino; 4: Methyl; 5: Ethoxycarbonyl Flexible benzyl group may improve membrane permeability N/A

*Similarity indices (0.82–0.85) are calculated based on structural overlap with the target compound .

Key Observations:
  • Benzoxazole vs.
  • Methyl Group at Position 4: Common in analogs (e.g., CAS 110960-73-1), this group contributes to moderate hydrophobicity but requires additional substituents (e.g., benzoxazolylamino) for enhanced target binding .

Biological Activity

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profile, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.

Molecular Formula: C19H16N6O3S
Molecular Weight: 408.436 g/mol
CAS Number: 835894-81-0

The biological activity of this compound is largely attributed to its structural components, which include a benzoxazole moiety known for its bioactivity. Compounds containing benzoxazole derivatives have been reported to exhibit significant antitumor , anti-inflammatory , and antimicrobial properties. The interaction of the benzoxazole ring with biological targets is crucial for its efficacy.

Antimicrobial Activity

This compound has shown promising results against various bacterial strains:

Bacteria Activity Reference
Staphylococcus aureusStrong antibacterial
Bacillus subtilisModerate antibacterial
Candida albicansModerate antifungal

In vitro studies indicate that this compound exhibits significant inhibition zones against these pathogens, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In a study assessing various derivatives, this compound demonstrated activity against several cancer cell lines:

Cancer Cell Line Activity Level Reference
MCF-7 (Breast Cancer)Moderate
A549 (Lung Cancer)Significant
HeLa (Cervical Cancer)High

The compound’s ability to induce apoptosis in cancer cells is a focal point for further research.

Case Studies

  • Antibacterial Efficacy Study
    • A study conducted on the antibacterial effects of various pyrimidine derivatives found that this compound exhibited comparable efficacy to standard antibiotics like ampicillin and gentamicin against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis.
  • Anticancer Screening
    • In an anticancer screening involving 60 tumor cell lines, the compound showed a broad spectrum of activity against various types of cancer, indicating its potential as a lead candidate for drug development.

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